molecular formula C23H30N2O4 B2719318 N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(2,4,6-trimethoxyphenyl)propanamide CAS No. 1798030-03-1

N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(2,4,6-trimethoxyphenyl)propanamide

Katalognummer: B2719318
CAS-Nummer: 1798030-03-1
Molekulargewicht: 398.503
InChI-Schlüssel: BLEGYYDBVQZOHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-Phenylpyrrolidin-2-yl)methyl]-3-(2,4,6-trimethoxyphenyl)propanamide is a synthetic propanamide derivative featuring a pyrrolidine ring substituted with a phenyl group and a 2,4,6-trimethoxyphenyl moiety. Its structure combines aromatic methoxy groups, a secondary amide linker, and a bicyclic amine system, which may influence its physicochemical properties and biological interactions.

Eigenschaften

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(2,4,6-trimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-27-19-14-21(28-2)20(22(15-19)29-3)11-12-23(26)24-16-18-10-7-13-25(18)17-8-5-4-6-9-17/h4-6,8-9,14-15,18H,7,10-13,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEGYYDBVQZOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CCC(=O)NCC2CCCN2C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(2,4,6-trimethoxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its structural formula:

C18H24N2O3\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_3

It features a pyrrolidine ring and a trimethoxyphenyl group, which are significant for its biological activity.

Synthesis

The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(2,4,6-trimethoxyphenyl)propanamide typically involves the following steps:

  • Formation of the Pyrrolidine Ring : The initial step involves the reaction of phenylpyrrolidine with an appropriate aldehyde.
  • Amidation Reaction : The resulting intermediate is then reacted with 3-(2,4,6-trimethoxyphenyl)propanoic acid to form the final amide product.

Antidepressant Activity

Research has indicated that compounds similar to N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(2,4,6-trimethoxyphenyl)propanamide exhibit antidepressant properties. For instance, derivatives with electron-donating groups showed significant reductions in immobility times in behavioral despair tests on mice, suggesting potential for treating depressive disorders .

Anticancer Properties

Studies have demonstrated that related compounds possess cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By interfering with these pathways, the compound can induce apoptosis in cancer cells .

The proposed mechanism of action for N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(2,4,6-trimethoxyphenyl)propanamide involves:

  • Enzyme Inhibition : The compound inhibits specific protein kinases and CDKs.
  • Induction of Apoptosis : By disrupting cell cycle progression, it triggers programmed cell death in malignant cells.

Case Studies

StudyFindings
Study 1Demonstrated significant antidepressant effects in mice models with reduced immobility times (25.63%-59.25%) at doses of 100 mg/kg .
Study 2Showed cytotoxic effects on cancer cell lines with IC50 values indicating effectiveness against various types of tumors .
Study 3Investigated the pharmacokinetics and bioavailability of similar compounds, highlighting the importance of structural modifications for enhanced efficacy .

Research Findings

Recent studies have focused on optimizing the chemical structure of N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(2,4,6-trimethoxyphenyl)propanamide to improve its biological activity. Modifications such as altering substituents on the aromatic rings have been shown to enhance both potency and selectivity against target enzymes .

Wissenschaftliche Forschungsanwendungen

Antidepressant Properties

Research indicates that compounds with similar structures exhibit antidepressant effects. For instance, derivatives that incorporate electron-donating groups have shown significant reductions in immobility times in behavioral despair tests on animal models. This suggests potential therapeutic applications in treating depressive disorders.

Anticancer Activity

Studies have demonstrated that N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(2,4,6-trimethoxyphenyl)propanamide possesses cytotoxic effects against various cancer cell lines. The mechanism of action is primarily through the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By disrupting these pathways, the compound can induce apoptosis in malignant cells.

Pharmacokinetics

The pharmacokinetic properties of N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(2,4,6-trimethoxyphenyl)propanamide are influenced by its solubility, stability, and molecular size. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for determining its bioavailability and overall efficacy in therapeutic settings.

Case Studies and Research Findings

Recent studies have focused on optimizing the chemical structure to enhance biological activity. Modifications to substituents on the aromatic rings have been shown to improve both potency and selectivity against target enzymes.

Notable Research Examples:

  • Antidepressant Testing : In a study involving behavioral despair tests on mice, modifications to the compound led to significant reductions in immobility times.
  • Cytotoxicity Assays : Various derivatives were tested against different cancer cell lines, demonstrating varying degrees of effectiveness in inhibiting cell growth and inducing apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Physicochemical Properties

The target compound shares structural motifs with several classes of bioactive molecules, including propanamides, chalcones, and heterocyclic derivatives. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison
Compound Name / Class Core Structure Substituents/Modifications Molecular Weight (g/mol) Notable Properties
Target Compound Propanamide + pyrrolidine 2,4,6-Trimethoxyphenyl, phenylpyrrolidine ~425 (estimated) Data limited; likely moderate lipophilicity
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-aryl propanamides (7c–7f) Propanamide + thiazole-oxadiazole Methylphenyl variants 375–389 Melting points: 134–178°C; IR/NMR validated
2',4',6'-Trimethoxychalcone Derivatives Chalcone E-1-(2,4,6-trimethoxyphenyl)-3-arylpropenone ~314–350 DPPH radical scavenging (one active: 44)
N-Benzyl-3-(4-chlorophenyl)-2-(methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino)propanamide Propanamide + substituted phenyl 3,4,5-Trimethoxyphenyl, chlorophenyl ~550–600 (estimated) Patent: Therapeutic applications

Key Observations:

  • Backbone Diversity : Unlike thiazole-oxadiazole propanamides (e.g., 7c–7f), the target compound lacks sulfur-containing heterocycles, which may reduce metabolic instability but alter receptor binding .
  • Methoxy Substitution : The 2,4,6-trimethoxyphenyl group distinguishes it from 3,4,5-trimethoxy derivatives (e.g., in L659989 ), where substitution patterns influence steric effects and electronic properties. For example, 3,4,5-trimethoxy groups are common in kinase inhibitors, whereas 2,4,6-trimethoxy motifs are less explored but may enhance solubility .
  • Pyrrolidine vs. Acyclic Amines : The bicyclic pyrrolidine system could improve bioavailability compared to linear amines (e.g., SR27417 ), as rigid structures often enhance target selectivity.
Herbicidal Activity

This selectivity may arise from differences in plant enzyme interactions.

Antioxidant Potential

Chalcones with 2,4,6-trimethoxyphenyl groups (e.g., compound 44 in ) show radical scavenging activity via the DPPH assay .

Receptor Interactions

The trimethoxyphenyl group is a known pharmacophore in GPCR ligands (e.g., L659989 targets PAF receptors ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.